For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Isopropyl Hexanoate (B1226103): Chemical Properties, Structure, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental methodologies associated with isopropyl hexanoate. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Structure and Identification
Isopropyl hexanoate is the ester formed from hexanoic acid and propan-2-ol. It is recognized for its characteristic fruity aroma, often described as being similar to pineapple and berries.[1]
IUPAC Name: propan-2-yl hexanoate[2]
Synonyms: Isopropyl caproate, Hexanoic acid isopropyl ester, 1-Methylethyl hexanoate[3][4]
Chemical Formula: C₉H₁₈O₂[3]
Canonical SMILES: CCCCCC(=O)OC(C)C[2]
InChI Key: JSHDAORXSNJOBA-UHFFFAOYSA-N[4]
Physicochemical Properties
The following tables summarize the key physical and chemical properties of isopropyl hexanoate.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 168-173 °C at 760 mmHg | [5][6][7] |
| Density | 0.854-0.860 g/cm³ at 20°C | [2] |
| Refractive Index | 1.403-1.416 at 20°C | [2][6][7] |
| Flash Point | 54-59 °C | [5][6] |
| Vapor Pressure | 1.09 mmHg at 25°C (estimated) | [8] |
Table 2: Solubility and Partitioning
| Property | Value | Reference |
| Water Solubility | 117.8 mg/L at 25°C (estimated) | [8] |
| General Solubility | Soluble in alcohol | [2] |
| logP (o/w) | 3.177 (estimated) | [8] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and analysis of isopropyl hexanoate.
Synthesis: Fischer Esterification
Isopropyl hexanoate is commonly synthesized via the Fischer esterification of hexanoic acid with isopropyl alcohol, using a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by using an excess of the alcohol and removing the water formed.[9]
Reaction:
Hexanoic Acid + Isopropyl Alcohol ⇌ Isopropyl Hexanoate + Water
Materials:
-
Hexanoic acid
-
Isopropyl alcohol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanoic acid and an excess of isopropyl alcohol (e.g., a 1:3 molar ratio).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water to dissolve the excess isopropyl alcohol and sulfuric acid.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude isopropyl hexanoate can be further purified by fractional distillation to yield the final product.[2]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the identification and quantification of volatile compounds like isopropyl hexanoate.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column: A polar column (e.g., DB-WAX) or a non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used.[2][10]
Typical GC-MS Parameters:
-
Injector Temperature: 250-280°C[10]
-
Injection Mode: Splitless or split (e.g., 25:1 ratio)[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[12]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C[12]
-
Ion Source Temperature: 200°C[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[11]
-
Mass Scan Range: m/z 45-450[11]
Sample Preparation: Samples can be dissolved in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) to a concentration range of 1-100 µg/mL.[13]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can also be employed for the analysis of isopropyl hexanoate.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Newcrom R1)[5]
Typical HPLC Parameters:
-
Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v) with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[2][5]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 210 nm[2]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
Biological Metabolism and Experimental Workflows
The primary metabolic pathway for isopropyl hexanoate in biological systems is hydrolysis, catalyzed by esterase enzymes, to yield hexanoic acid and isopropanol (B130326).[2] Hexanoic acid can then enter fatty acid metabolism pathways, such as β-oxidation, while isopropanol is further metabolized.[2][14]
Visualization of Synthesis and Metabolism
The following diagrams illustrate the key chemical and biological transformations of isopropyl hexanoate.
Caption: Fischer Esterification Synthesis of Isopropyl Hexanoate.
Caption: Enzymatic Hydrolysis of Isopropyl Hexanoate.
References
- 1. GC/MS analysis of hexane, heptane and isopropyl alcohol - Chromatography Forum [chromforum.org]
- 2. Isopropyl Hexanoate CAS 2311-46-8|RUO [benchchem.com]
- 3. Isopropyl hexanoate | C9H18O2 | CID 16832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Isopropyl hexanoate | SIELC Technologies [sielc.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. iris.unime.it [iris.unime.it]
- 12. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
